molecular formula C12H20Pb B095608 Tetracyclopropylplumbane CAS No. 17312-91-3

Tetracyclopropylplumbane

Cat. No. B095608
CAS RN: 17312-91-3
M. Wt: 371 g/mol
InChI Key: APNNRDKAKHWEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclopropylplumbane (TCPP) is a chemical compound that belongs to the family of organolead compounds. It is a highly stable compound that has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Scientific Research Applications

Tetracyclopropylplumbane has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a reagent for the preparation of various organic compounds, including cyclic compounds, heterocycles, and natural products. In material science, Tetracyclopropylplumbane has been used as a precursor for the preparation of lead-containing polymers, which have potential applications in electronic devices and sensors. In medicinal chemistry, Tetracyclopropylplumbane has been studied for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Mechanism Of Action

The mechanism of action of Tetracyclopropylplumbane is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in the synthesis of DNA and RNA. This leads to a decrease in the proliferation of cancer cells and other rapidly dividing cells.

Biochemical And Physiological Effects

Tetracyclopropylplumbane has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Tetracyclopropylplumbane can inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. In vivo studies have shown that Tetracyclopropylplumbane can inhibit the growth of cancer cells in animal models. However, the toxicity and side effects of Tetracyclopropylplumbane are not fully understood, and further research is needed to determine its safety and efficacy in humans.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tetracyclopropylplumbane is its high stability, which makes it a useful reagent for various laboratory experiments. However, its insolubility in most solvents can make it difficult to work with in certain applications. Additionally, the toxicity and potential health hazards associated with Tetracyclopropylplumbane make it important to handle with care and take appropriate safety precautions.

Future Directions

There are several potential future directions for research on Tetracyclopropylplumbane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of Tetracyclopropylplumbane's potential applications in material science, particularly in the development of lead-containing polymers for electronic devices and sensors. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Tetracyclopropylplumbane, as well as its potential as an anticancer agent.

Synthesis Methods

The synthesis of Tetracyclopropylplumbane involves the reaction of cyclopropylmagnesium bromide with lead(II) acetate. The reaction takes place in the presence of a catalyst and under an inert atmosphere. The resulting product is a white crystalline solid that is highly stable and insoluble in most solvents.

properties

CAS RN

17312-91-3

Product Name

Tetracyclopropylplumbane

Molecular Formula

C12H20Pb

Molecular Weight

371 g/mol

IUPAC Name

tetracyclopropylplumbane

InChI

InChI=1S/4C3H5.Pb/c4*1-2-3-1;/h4*1H,2-3H2;

InChI Key

APNNRDKAKHWEDU-UHFFFAOYSA-N

SMILES

C1CC1[Pb](C2CC2)(C3CC3)C4CC4

Canonical SMILES

C1CC1[Pb](C2CC2)(C3CC3)C4CC4

synonyms

Tetracyclopropylplumbane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.